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Compound of Interest

Compound Name: [Ala9]-Autocamtide 2

CAS No.: 167114-91-2

Cat. No.: B576275 Get Quote

Advanced Troubleshooting & Specificity Guide
Reagent Status: Active Synonyms: AIP, Autocamtide-2 Related Inhibitory Peptide,

KKALRRQEAVDAL Primary Target: CaMKII (Calcium/Calmodulin-dependent Protein Kinase II)

Mechanism: Pseudosubstrate Inhibition (Competitive with substrate, Non-competitive with ATP)

Core Specificity Profile: The "Silent" Off-Targets
As a Senior Application Scientist, the most common inquiry I receive isn't "Does it work?" but

"What else is it hitting?" While [Ala9]-Autocamtide 2 (AIP) is significantly more specific than

the KN-class small molecules (e.g., KN-62, KN-93), it is not immune to off-target interactions,

particularly at high concentrations or when modified for cell permeability.

The Specificity Hierarchy
AIP mimics the substrate recognition sequence of CaMKII but replaces the phosphorylatable

Threonine (Thr9) with Alanine. This locks the kinase in an unproductive complex.
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Target Kinase IC50 (Approx) Risk Level Notes

CaMKII (Primary) 40 nM N/A
>100-fold selectivity

over others.[1]

PKC > 10 µM Moderate

Basic residues (Arg-

Arg) can mimic PKC

substrates at high

concentrations.

PKA > 10 µM Low

Minimal inhibition at

standard working

concentrations (1-5

µM).

CaMKIV > 10 µM Low

Unlike KN-93, AIP

does not significantly

inhibit CaMKIV at 1

µM.

CaMKI > 10 µM Low
High selectivity

maintained.[2]

Critical "Hidden" Off-Targets (Myristoylated Form)
Most researchers use Myr-AIP (N-myristoylated) for live-cell studies. The addition of the

myristoyl group and the cationic nature of the peptide (Lys/Arg rich) create a new class of off-

targets:

Mitochondrial Depolarization: Positively charged, lipophilic peptides can accumulate in the

mitochondrial matrix, potentially dissipating the mitochondrial membrane potential (

) if used at >20 µM.

Membrane Disruption: At high concentrations (>50 µM), amphipathic peptides can act like

detergents, causing non-specific leakage of ions or cell death, which mimics "inhibition" of

metabolic processes.
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The following diagram illustrates the competitive mechanism of AIP and where specificity

breaks down at high concentrations.
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Figure 1: AIP acts as a pseudosubstrate, competitively blocking the substrate binding pocket.

Specificity is lost at supramicromolar concentrations (>10 µM), where it may cross-react with

PKC/PKA.

Troubleshooting Guide (FAQ Format)
Scenario A: "I see no inhibition of CaMKII in my live-cell
assay."
Q: Which version of the peptide are you using?

Diagnosis: The standard [Ala9]-Autocamtide 2 (Sequence: KKALRRQEAVDAL) is not cell-

permeable. It is highly charged and will not cross the plasma membrane.

Solution: You must use the Myristoylated version (Myr-AIP) or a TAT-conjugated version for

intracellular delivery. If you are using standard AIP in a patch-clamp pipette, it will work

(direct access). If you are adding it to the media of intact cells, it will fail.

Q: What is your pre-incubation time?
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Diagnosis: Myr-AIP relies on lipid-mediated translocation, which is slower than small

molecule diffusion.

Solution: Pre-incubate cells for 30–60 minutes before stimulating the pathway.

Scenario B: "My cells are dying, or I see broad inhibition
of everything."
Q: What concentration are you using?

Diagnosis: Users often assume "more is better" and use 50–100 µM. At this level, Myr-AIP

acts as a cationic detergent and mitochondrial toxin.

Solution: Titrate down. The effective range for Myr-AIP in culture is typically 1–10 µM. Do not

exceed 20 µM without rigorous toxicity controls.

Q: Did you use a Scrambled Control?

Diagnosis: The observed effect might be due to the charge of the arginine-rich sequence, not

CaMKII inhibition.

Solution: You must run a parallel condition with Myr-Scrambled AIP (e.g., Myr-

LKRAQGRVELALD). If the scrambled peptide causes the same effect, your issue is

toxicity/charge, not kinase inhibition.

Scenario C: "Results contradict my KN-93 data."
Q: Are you studying CaMKIV?

Diagnosis: KN-93 inhibits both CaMKII and CaMKIV. AIP is selective for CaMKII.[1][2][3][4][5]

Solution: If KN-93 works but AIP fails, your pathway might be driven by CaMKIV, not CaMKII.

This is a feature, not a bug—it helps distinguish the isoforms.

Experimental Workflow: Validating Specificity
If you suspect off-target effects, execute this "Triangulation Protocol" to validate your data.
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Figure 2: Decision tree for validating AIP experimental results. Use this flow to rule out non-

specific cationic toxicity.

Protocol: The "Gold Standard" Specificity Check
Design: Three arms (Vehicle, Myr-AIP 5 µM, Myr-Scrambled 5 µM).

Readout: Western Blot for phospho-CaMKII (Thr286) and a distinct downstream target (e.g.,

p-CREB).

Validation:

Success: Myr-AIP reduces p-Substrate; Scrambled does not.
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Off-Target Warning: If Myr-AIP reduces phosphorylation of a PKA-specific site (e.g., PKA

substrates that are not CaMKII targets), you are overdosing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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